3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ketone group could undergo nucleophilic addition reactions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ketone group could affect its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Characterization
Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : Patrick et al. (2002) discuss a method to prepare 2-fluoro-3-alkoxy-1,3-butadienes, showcasing a reaction that eliminates HCl and uses alcohol to obtain high yields of the product. The synthesized dienes demonstrate smooth 4 + 2 cycloaddition reactions. This study can provide insights into the preparation and reactions of similar fluoro and chloro substituted compounds (Patrick, Rogers, & Gorrell, 2002).
Synthesis of Pyrazoles and Characterization : Bijwe et al. (2011) describe the synthesis of 3-(2-hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted pyrazoles. The process involves refluxing with various compounds in ethanol solvent and characterizing the products using IR and NMR spectral data. This research provides valuable information on the synthesis and characterization techniques applicable to chloro and fluoro substituted compounds (Bijwe, Bh, Arkar, & Gholse, 2011).
Advanced Chemical Reactions and Analysis
Fluoronaphthalene Building Blocks via Arynes : Masson and Schlosser (2005) conducted a study on the Diels-Alder reaction between arynes and furans, creating fluoronaphthalene derivatives. This study emphasizes the importance of regioselectivity and the potential of these compounds as building blocks for pharmaceutical or agricultural research. It's an intriguing area for exploring the reactivity of compounds with similar structures (Masson & Schlosser, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFO2Si/c1-17-12-8-10(15)13(18(2,3)4)7-9(12)11(16)5-6-14/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVGVCIIMKHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCl)[Si](C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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